An In-depth Technical Guide to 3,5-Difluorobenzyl Alcohol (CAS 79538-20-8)
An In-depth Technical Guide to 3,5-Difluorobenzyl Alcohol (CAS 79538-20-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluorobenzyl alcohol (CAS Number: 79538-20-8) is a fluorinated aromatic alcohol that serves as a versatile and valuable building block in the synthesis of a wide range of biologically active molecules. Its unique physicochemical properties, imparted by the presence of two fluorine atoms on the benzene ring, make it a sought-after intermediate in the development of pharmaceuticals and agrochemicals. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of the final compounds. This technical guide provides a comprehensive overview of the properties, synthesis, purification, and applications of 3,5-difluorobenzyl alcohol, with a focus on its role in medicinal chemistry and drug discovery.
Physicochemical and Spectroscopic Properties
3,5-Difluorobenzyl alcohol is a colorless to light yellow liquid at room temperature. The presence of fluorine atoms significantly influences its electronic properties and reactivity. A summary of its key physicochemical and spectroscopic data is presented below.
Table 1: Physicochemical Properties of 3,5-Difluorobenzyl Alcohol
| Property | Value | Reference(s) |
| CAS Number | 79538-20-8 | [1][2][3][4] |
| Molecular Formula | C₇H₆F₂O | [1][2][3][4] |
| Molecular Weight | 144.12 g/mol | [1][4] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 97-99 °C at 9 mmHg | [5] |
| Density | 1.272 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.487 | [5] |
Table 2: Spectroscopic Data of 3,5-Difluorobenzyl Alcohol
| Spectroscopy | Data Highlights | Reference(s) |
| ¹H NMR | Spectra available, showing characteristic peaks for aromatic and benzylic protons. | [1] |
| ¹³C NMR | Spectra available, indicating the carbon skeleton and the effect of fluorine substitution. | [1] |
| ¹⁹F NMR | Spectra available, confirming the presence and chemical environment of the fluorine atoms. | [1] |
| Mass Spectrometry (GC-MS) | Major peaks observed at m/z 144 (M⁺) and 115. | [1][6] |
| Infrared (IR) Spectroscopy | Data available, showing characteristic absorptions for O-H and C-F bonds. | [6] |
Safety Information
3,5-Difluorobenzyl alcohol is a chemical that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
Table 3: GHS Hazard Information for 3,5-Difluorobenzyl Alcohol
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
|
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
|
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
|
Data sourced from PubChem.[4]
It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Synthesis of 3,5-Difluorobenzyl Alcohol
3,5-Difluorobenzyl alcohol can be synthesized through the reduction of commercially available precursors such as 3,5-difluorobenzaldehyde or 3,5-difluorobenzoic acid.
This method is a common and relatively mild procedure for the reduction of aldehydes to primary alcohols.[1][7]
Materials:
-
3,5-Difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorobenzaldehyde (1.0 eq) in methanol (approximately 10-15 mL per gram of aldehyde).
-
Cool the solution in an ice bath to 0 °C with stirring.
-
Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is acidic and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,5-difluorobenzyl alcohol.
For the reduction of the carboxylic acid, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is required. This reaction must be carried out under anhydrous conditions.[8][9][10]
Materials:
-
3,5-Difluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, nitrogen inlet, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Under a nitrogen atmosphere, add LiAlH₄ (1.5-2.0 eq) to anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3,5-difluorobenzoic acid (1.0 eq) in anhydrous THF in the dropping funnel and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
-
Combine the filtrate and washes, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
Purification
The crude 3,5-difluorobenzyl alcohol obtained from either synthesis can be purified by vacuum distillation .[11][12][13]
Apparatus:
-
Distillation flask
-
Short path distillation head or a Claisen adapter with a condenser
-
Receiving flask(s)
-
Thermometer
-
Vacuum pump with a trap
-
Heating mantle and stirrer
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Transfer the crude 3,5-difluorobenzyl alcohol to the distillation flask with a stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating and stirring the distillation flask.
-
Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 97-99 °C at 9 mmHg).
Analytical Methods for Purity Determination
GC-MS Parameters (Illustrative):
-
Column: A non-polar or medium-polarity column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split mode.
-
Oven Program: Start at a suitable temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.
Applications in Drug Discovery and Agrochemicals
The incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties.[5] 3,5-Difluorobenzyl alcohol is a key starting material for introducing the 3,5-difluorobenzyl moiety into a variety of molecular scaffolds.
Role as a Synthetic Intermediate
3,5-Difluorobenzyl alcohol is primarily used as an intermediate in multi-step syntheses.[5] The hydroxyl group can be readily converted to other functional groups, such as halides or mesylates, to facilitate nucleophilic substitution reactions.
Potential Therapeutic Areas
While specific drug candidates derived directly from 3,5-difluorobenzyl alcohol are not extensively documented in publicly available literature, the 3,5-difluorobenzyl group is present in molecules investigated for various therapeutic applications. For instance, derivatives containing this moiety have been explored as kinase inhibitors .[18][19] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.
Derivatives of structurally similar benzyl alcohols have also been investigated as antifungal agents , targeting enzymes like succinate dehydrogenase (SDH).[20] This suggests a potential application for 3,5-difluorobenzyl alcohol derivatives in the development of novel fungicides.
The design, synthesis, and biological evaluation of novel compounds often involve Structure-Activity Relationship (SAR) studies, where the effects of different substituents on a core molecule are investigated.[21][22][23][24] The 3,5-difluorobenzyl group is a valuable substituent to explore in such studies due to its unique electronic and steric properties.
Agrochemicals
In addition to pharmaceuticals, fluorinated compounds play a significant role in the agrochemical industry.[5] 3,5-Difluorobenzyl alcohol can be a precursor for the synthesis of novel herbicides and pesticides.[5] The fluorine atoms can enhance the efficacy and environmental stability of these products.
Conclusion
3,5-Difluorobenzyl alcohol is a key chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical science. Its well-defined physicochemical properties, coupled with the advantageous effects of its fluorine substituents, make it a valuable tool for researchers and developers. The synthetic routes to this compound are accessible through standard laboratory procedures, and its purity can be reliably assessed using modern analytical techniques. As the demand for more effective and safer drugs and agrochemicals continues to grow, the importance of versatile building blocks like 3,5-difluorobenzyl alcohol in the innovation pipeline is set to increase. Further research into the biological activities of its derivatives will likely uncover new therapeutic and agricultural applications.
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